REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH2:11][C:12]([OH:14])=O)[CH:6]=[CH:7][C:8]=1[O:9][CH3:10].CCOC1N(C(OCC)=O)C2C(=CC=CC=2)C=C1.[NH2:33][C:34]([CH:37]([C:39]1[CH:44]=[CH:43][CH:42]=[C:41]([O:45][CH3:46])[CH:40]=1)[OH:38])([CH3:36])[CH3:35]>O1CCCC1>[OH:38][CH:37]([C:39]1[CH:44]=[CH:43][CH:42]=[C:41]([O:45][CH3:46])[CH:40]=1)[C:34]([NH:33][C:12](=[O:14])[CH2:11][C:5]1[CH:6]=[CH:7][C:8]([O:9][CH3:10])=[C:3]([O:2][CH3:1])[CH:4]=1)([CH3:36])[CH3:35]
|
Name
|
|
Quantity
|
0.26 mol
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=CC1OC)CC(=O)O
|
Name
|
|
Quantity
|
0.28 mol
|
Type
|
reactant
|
Smiles
|
CCOC1C=CC2=CC=CC=C2N1C(=O)OCC
|
Name
|
|
Quantity
|
0.26 mol
|
Type
|
reactant
|
Smiles
|
NC(C)(C)C(O)C1=CC(=CC=C1)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
65 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Tetrahydrofuran is evaporated in vacuo
|
Type
|
EXTRACTION
|
Details
|
The amide is extracted twice with 500 ml
|
Type
|
WASH
|
Details
|
The combined organic extracts are washed with 500 ml
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dilute aqueous NH4OH solution, dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The residual oil is dissolved in hot diethyl ether from which it
|
Type
|
CUSTOM
|
Details
|
crystallizes
|
Type
|
CUSTOM
|
Details
|
to give 72.0 g
|
Type
|
CUSTOM
|
Details
|
Recrystallization from diethyl ether
|
Type
|
CUSTOM
|
Details
|
gives 70 g
|
Name
|
|
Type
|
product
|
Smiles
|
OC(C(C)(C)NC(CC1=CC(=C(C=C1)OC)OC)=O)C1=CC(=CC=C1)OC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 72% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |